An In-depth Technical Guide to mPEG45-diol: Properties and Applications
An In-depth Technical Guide to mPEG45-diol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
mPEG45-diol, a monodisperse methoxy polyethylene glycol derivative with 45 ethylene glycol repeating units, is a critical component in modern drug delivery and bioconjugation. Its unique physicochemical properties, including high water solubility and biocompatibility, make it an ideal linker for advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known properties of mPEG45-diol, methodologies for its characterization, and its primary application as a PROTAC linker.
Core Properties of mPEG45-diol
The properties of mPEG45-diol are largely dictated by its polyethylene glycol chain, which imparts hydrophilicity and flexibility, and its terminal functional groups, a methoxy group at one end and a diol at the other. While specific experimental data for mPEG45-diol is not widely published in extensive databases, its properties can be reliably inferred from the well-established characteristics of polyethylene glycols of similar molecular weight.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C93H188O47 | Calculated |
| Average Molecular Weight | ~2000 g/mol | [1] |
| Solubility | Soluble in water and most polar organic solvents. | [] |
| Appearance | White to off-white solid or waxy substance. | Inferred |
| Purity | Typically >95% for research-grade material. | Inferred |
Spectroscopic Properties
| Technique | Expected Characteristics |
| ¹H NMR | A large signal around 3.6 ppm corresponding to the repeating methylene protons (-CH₂CH₂O-) of the PEG backbone. A singlet around 3.3 ppm for the terminal methoxy group (-OCH₃). Signals corresponding to the protons of the diol end-group.[3] |
| ¹³C NMR | A major peak around 70 ppm from the carbon atoms of the PEG backbone. A peak for the terminal methoxy carbon. Signals for the carbons of the diol end-group.[4] |
| FTIR (cm⁻¹) | Strong C-O-C stretching vibration around 1100 cm⁻¹. C-H stretching vibrations around 2880 cm⁻¹. A broad O-H stretching band around 3400 cm⁻¹ from the terminal hydroxyl groups.[5][6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of mPEG45-diol are often proprietary. However, general methodologies for the synthesis of mPEGs and their characterization are well-established in the scientific literature.
Synthesis of mPEG-diol
mPEG-diols are typically synthesized via anionic ring-opening polymerization of ethylene oxide, initiated by a monomethyl ether of a diol. The reaction is terminated to yield the desired polymer with a terminal diol group. The molecular weight and polydispersity are controlled by the stoichiometry of the initiator and monomer. Purification is often achieved through chromatography or precipitation.
Characterization of mPEG45-diol
1. Gel Permeation Chromatography (GPC)
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Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[8][9][10][11]
-
Methodology:
-
Dissolve the mPEG45-diol sample in a suitable mobile phase (e.g., tetrahydrofuran or an aqueous buffer).
-
Inject the sample into a GPC system equipped with a suitable column set for polymer analysis.
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Elute the sample with the mobile phase at a constant flow rate.
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Detect the eluting polymer using a refractive index (RI) detector.
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Calibrate the system using polymer standards of known molecular weights to construct a calibration curve.
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Calculate Mn, Mw, and PDI from the chromatogram of the mPEG45-diol sample.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, including the presence of the methoxy and diol end-groups, and to estimate the degree of polymerization.[3][4][12]
-
Methodology:
-
Dissolve a small amount of mPEG45-diol in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Integrate the signals in the ¹H NMR spectrum to determine the ratio of the repeating ethylene glycol units to the terminal methoxy and diol protons.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the characteristic functional groups present in the mPEG45-diol molecule.[5][6][7][13]
-
Methodology:
-
Prepare a sample of mPEG45-diol, either as a thin film on a salt plate or as a KBr pellet.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to C-O-C, C-H, and O-H vibrations.
-
Application in PROTACs
mPEG45-diol is a widely used linker in the design and synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The PEG linker in a PROTAC plays a crucial role in its efficacy by providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[17][]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a PEG linker like mPEG45-diol.
Caption: PROTAC Mechanism of Action.
PROTAC Synthesis Workflow
The synthesis of a PROTAC typically involves the sequential coupling of the warhead (targeting the protein of interest) and the E3 ligase ligand to the mPEG45-diol linker.
Caption: General PROTAC Synthesis Workflow.
Conclusion
mPEG45-diol is a valuable tool in the field of drug development, particularly for the construction of PROTACs. Its well-defined structure, hydrophilicity, and biocompatibility contribute significantly to the improved pharmacokinetic and pharmacodynamic properties of the resulting therapeutic agents. The methodologies outlined in this guide provide a framework for the characterization and application of mPEG45-diol in advanced drug delivery systems. Further research into monodisperse PEGs of varying lengths will continue to refine the design and efficacy of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 9. GPC Analysis Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 10. lcms.cz [lcms.cz]
- 11. Polymer Molecular Weight Determination [intertek.com]
- 12. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
